molecular formula C9H13NS B1466462 1-(Thiophen-3-yl)cyclopentan-1-amine CAS No. 1479982-46-1

1-(Thiophen-3-yl)cyclopentan-1-amine

Cat. No. B1466462
CAS RN: 1479982-46-1
M. Wt: 167.27 g/mol
InChI Key: NRLLLFAYXLYPNK-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of thiophene derivatives involves heterocyclization of various substrates . The condensation reaction, including Gewald, Paal–Knorr, Fiesselmann, and Hinsberg synthesis, are typical and significant synthetic methods to thiophene derivatives . The Gewald is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which makes aminothiophene derivatives .


Molecular Structure Analysis

The molecular formula of “1-(Thiophen-3-yl)cyclopentan-1-amine” is C9H13NS. Its molecular weight is 167.27 g/mol.


Chemical Reactions Analysis

Thiophene-based analogs have been fascinated by a growing number of scientists as a potential class of biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects .

Scientific Research Applications

Medicinal Chemistry: Antimicrobial Agents

Thiophene derivatives, including “1-(Thiophen-3-yl)cyclopentan-1-amine,” have been identified as potent antimicrobial agents . Their structure allows for interaction with bacterial cell walls and enzymes, leading to the inhibition of bacterial growth. Research in this area focuses on synthesizing novel thiophene compounds that can serve as effective treatments against resistant bacterial strains.

Pharmaceutical Development: Anti-inflammatory Drugs

The anti-inflammatory properties of thiophene compounds make them candidates for the development of new anti-inflammatory drugs . Studies are exploring how these compounds can modulate inflammatory pathways in the body, potentially leading to new treatments for conditions like arthritis and other inflammatory diseases.

Material Science: Corrosion Inhibitors

In material science, “1-(Thiophen-3-yl)cyclopentan-1-amine” derivatives are being investigated as corrosion inhibitors . Their ability to form protective layers on metals can prevent degradation, which is crucial for extending the lifespan of metal components in various industries.

Organic Electronics: Semiconductors

Thiophene-based compounds are integral to the advancement of organic semiconductors . Their electronic properties are being harnessed to develop materials for organic field-effect transistors (OFETs), which are essential for flexible and lightweight electronic devices.

Optoelectronics: Organic Light-Emitting Diodes (OLEDs)

The application of thiophene derivatives in OLEDs is a significant area of research . These compounds can emit light when an electric current is applied, making them suitable for use in display and lighting technologies. The focus is on improving the efficiency and color purity of OLEDs.

Organic Field-Effect Transistors (OFETs)

“1-(Thiophen-3-yl)cyclopentan-1-amine” is being studied for its potential use in OFETs . The goal is to create transistors with high charge-carrier mobility for use in next-generation electronic devices.

Mechanism of Action

properties

IUPAC Name

1-thiophen-3-ylcyclopentan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13NS/c10-9(4-1-2-5-9)8-3-6-11-7-8/h3,6-7H,1-2,4-5,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NRLLLFAYXLYPNK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)(C2=CSC=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13NS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

167.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(Thiophen-3-yl)cyclopentan-1-amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 5
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Reactant of Route 6
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